1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multi-step organic reactions. One common method includes the esterification of 1,2-Pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- stands out due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3-methylphenyl group
Properties
Molecular Formula |
C18H24NO4- |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/p-1/t18-/m0/s1 |
InChI Key |
ZIGTYSBIVWDRDS-SFHVURJKSA-M |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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